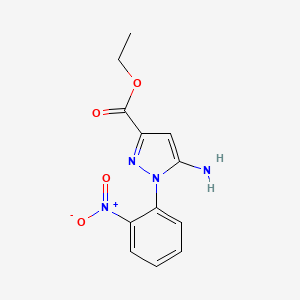

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(2-nitrophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-2-20-12(17)8-7-11(13)15(14-8)9-5-3-4-6-10(9)16(18)19/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRUOVVFRIVGAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration and subsequent amination to introduce the nitrophenyl and amino groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Various electrophiles can be used, such as alkyl halides or acyl chlorides, under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to the corresponding amino derivative.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enabling the development of new materials with specific properties.

Biology

This compound is under investigation for its potential bioactive properties:

- Antimicrobial Activity : Studies have indicated that it may exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties : Preliminary research suggests it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

In the medical field, ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate is being explored for:

- Anti-inflammatory Effects : Potential as a therapeutic agent in treating inflammatory diseases.

- Analgesic Properties : Investigated for its pain-relieving capabilities .

Industry

The compound is also utilized in developing new materials with specific electronic or optical properties, making it valuable in fields such as electronics and materials science.

Case Studies

Several studies have documented the applications of ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate:

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Cancer Research

Research conducted by the Institute of Cancer Research explored its effects on tumor cell lines, revealing that it could induce apoptosis in specific cancer types through targeted kinase inhibition.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations on the Phenyl Ring

The substituent position and nature on the phenyl ring significantly influence electronic, steric, and biological properties. Key comparisons include:

Key Observations :

- Nitro Group Position : The ortho-nitro group in the target compound may reduce solubility compared to para-substituted analogs but could enhance interactions with hydrophobic pockets in enzymes .

- Halogenated Derivatives : Chloro- and fluoro-substituted analogs (e.g., 2,6-dichloro-4-trifluoromethylphenyl) exhibit higher steric bulk, favoring applications in pesticides due to increased membrane permeability .

Functional Group Modifications on the Pyrazole Core

Variations at the C3 and C5 positions impact reactivity and bioactivity:

Key Observations :

- Amino vs. Hydroxy Groups: The amino group in the target compound may facilitate nucleophilic reactions (e.g., Schiff base formation), whereas hydroxy analogs are prone to oxidation or hydrogen bonding .

- Ester Reactivity : The ethoxycarbonyl group at C3 is a common handle for hydrolysis to carboxylic acids, enabling further functionalization (e.g., amide coupling) .

Corrosion Inhibition

- L6 (Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate): Achieves 91.2% inhibition efficiency for carbon steel in 1 M HCl via adsorption on metal surfaces, attributed to the nitro group’s electron-withdrawing effects .

- Target Compound : The ortho-nitro group may reduce adsorption efficiency compared to para-substituted analogs due to steric hindrance.

Pesticidal Activity

Biological Activity

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264045-48-8) is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate features a pyrazole ring with an ethyl ester, an amino group, and a nitrophenyl substituent. The synthesis typically involves cyclization of ethyl acetoacetate with hydrazine hydrate, followed by nitration and amination processes to introduce the nitrophenyl and amino groups.

Anticancer Properties

Research indicates that compounds with the pyrazole scaffold exhibit significant anticancer activity. Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate has shown potential in inhibiting various cancer cell lines, including:

- Lung Cancer : In vitro studies demonstrated inhibition of proliferation in lung cancer cells.

- Breast Cancer : Notably effective against MDA-MB-231 cells.

- Colorectal Cancer : Exhibited promising results in cell viability assays.

A study highlighted that pyrazole derivatives can inhibit tumor growth both in vitro and in vivo, suggesting their potential as effective anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it showed significant inhibition of paw swelling comparable to standard anti-inflammatory drugs like aspirin. The mechanism involves COX-2 inhibition, which is crucial for the inflammatory response .

The biological activity of ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit kinases involved in cancer cell proliferation.

- DNA Interaction : The compound can bind to DNA, affecting cellular processes such as apoptosis.

These interactions suggest a multifaceted approach to its therapeutic potential, particularly in oncology and inflammation .

Comparative Analysis

To better understand the unique properties of ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 3-amino-5-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | Structure | Anticancer |

| 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate | Structure | Anti-inflammatory |

This table illustrates how variations in substitution patterns can influence the biological activity and reactivity of pyrazole derivatives.

Case Studies

Several studies have documented the biological effects of ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate:

- Anticancer Study : A recent investigation found that this compound significantly reduced tumor size in xenograft models of breast cancer.

- Inflammation Model : In carrageenan-induced edema models, it displayed superior anti-inflammatory effects compared to traditional NSAIDs.

These findings underscore the compound's therapeutic potential across various medical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate to maximize yield?

- Methodology :

- Condensation reactions : Use 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate to form intermediates, followed by cyclocondensation with urea or thiourea .

- Cyclocondensation : Optimize reaction time and temperature (e.g., 70°C for 12 hours) with N-chlorosuccinimide (NCS) in DMF for chlorination steps .

- Ester hydrolysis : Employ alkaline conditions (e.g., NaOH in ethanol/water) for high-purity carboxylic acid derivatives .

- Key factors : Monitor reaction progress via TLC or HPLC, and use column chromatography (e.g., 30% EtOAc in hexane) for purification .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Techniques :

- FT-IR : Confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹) .

- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and ester methyl groups (δ 1.3–1.5 ppm) .

- Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 291.2) and fragmentation patterns .

- Elemental analysis : Ensure ≥98% purity by matching calculated vs. experimental C/H/N/O percentages .

Q. What safety precautions are recommended during synthesis and handling?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood due to potential release of toxic gases (e.g., nitrogen oxides during nitration) .

- Store at room temperature in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can DFT/B3LYP calculations guide the optimization of molecular geometry and electronic properties?

- Approach :

- Use Gaussian 09W with B3LYP/6-31G(d) basis set to compute bond lengths, angles, and HOMO-LUMO energy gaps. Compare with experimental XRD data to validate theoretical models .

- Example: Pyrazole ring distortion due to the 2-nitrophenyl group can be analyzed via electron density maps .

- Applications : Predict reactivity sites for electrophilic substitution or hydrogen bonding in drug design .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Case study : If NMR shows inconsistent aromatic splitting patterns:

- Check for regiochemical isomers (e.g., 1H-pyrazole vs. 2H-pyrazole tautomers) using 2D NMR (COSY, NOESY) .

- Re-examine reaction conditions (e.g., solvent polarity, temperature) that may favor unintended intermediates .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and single-crystal XRD .

Q. What strategies improve regioselectivity in pyrazole functionalization?

- Experimental design :

- Directed ortho-metalation : Use bulky directing groups (e.g., tetrahydro-2H-pyran) to block undesired positions .

- Microwave-assisted synthesis : Enhance reaction kinetics for selective C-3/C-5 substitutions .

Q. How to evaluate the compound’s potential as a GABA receptor modulator in pesticidal applications?

- Biological assays :

- In vitro : Radioligand binding assays using insect GABA receptors (e.g., from Drosophila) to measure IC50 values .

- In vivo : Test toxicity in Spodoptera frugiperda larvae and compare with fipronil derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.